1-Bromooctadecane
Overview
Description
C18H37Br . It is a long-chain alkyl halide, characterized by a bromine atom attached to the terminal carbon of an eighteen-carbon alkane chain. This compound is a key building block in organic synthesis, particularly in the preparation of surfactants, lubricants, and other specialty chemicals .
Mechanism of Action
Target of Action
1-Bromooctadecane, also known as Octadecyl bromide or Stearyl bromide , is primarily used as a building block in organic synthesis . Its primary targets are carbon nanotubes, which it is used to functionalize .
Mode of Action
This compound undergoes nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons. This results in the replacement of the bromine atom in this compound with the nucleophile .
Biochemical Pathways
It is known that the compound is used in the synthesis of shortened single-walled carbon nanotubes (s-swcnts) . These s-SWCNTs have various applications in nanotechnology, electronics, and materials science .
Pharmacokinetics
It is insoluble in water , which could limit its absorption in the body.
Result of Action
The primary result of this compound’s action is the functionalization of carbon nanotubes . This involves the attachment of functional groups to the nanotubes, altering their properties and making them suitable for various applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound decomposes when exposed to light . Therefore, it should be stored in a cool, well-ventilated place away from light . Furthermore, it is incompatible with strong oxidizing agents and strong bases , indicating that its stability and efficacy could be affected in environments containing these substances.
Biochemical Analysis
Biochemical Properties
1-Bromooctadecane is known to interact with various biomolecules. It can undergo nucleophilic substitution, which allows it to functionalize carbon nanotubes . This interaction involves the replacement of the bromine atom in this compound with another group, typically a nucleophile .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its ability to undergo nucleophilic substitution . This allows it to interact with various biomolecules and potentially influence their function .
Preparation Methods
1-Bromooctadecane is typically synthesized through the reaction of stearyl alcohol with hydrogen bromide. The process involves heating the alcohol to 100°C and introducing dry hydrogen bromide, maintaining the reaction temperature between 100-120°C until the solution no longer absorbs hydrogen bromide. The resulting bromide is then separated, washed with concentrated sulfuric acid, and further purified using methanol and ammonia. The final product is obtained through vacuum distillation, yielding a high-purity compound .
Industrial Production Method:
Reactants: Stearyl alcohol and hydrogen bromide.
Conditions: Heating to 100°C, maintaining 100-120°C during the reaction.
Purification: Washing with sulfuric acid, methanol, and ammonia; vacuum distillation.
Chemical Reactions Analysis
1-Bromooctadecane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:
Nucleophilic Substitution: The bromine atom is replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines, forming alcohols, ethers, or amines, respectively.
Reduction: The compound can be reduced to octadecane using reducing agents like sodium borohydride.
Elimination: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.
Reduction: Sodium borohydride in ethanol.
Elimination: Potassium hydroxide in ethanol.
Major Products:
Alcohols, Ethers, Amines: From nucleophilic substitution.
Octadecane: From reduction.
Alkenes: From elimination reactions
Scientific Research Applications
1-Bromooctadecane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of surfactants and lubricants. .
Biology: Utilized in the modification of biomolecules and the study of membrane dynamics due to its long hydrophobic chain.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives to enhance performance and durability
Comparison with Similar Compounds
1-Bromooctadecane is part of a family of long-chain alkyl halides, each with unique properties and applications. Similar compounds include:
- 1-Bromohexadecane (C16H33Br)
- 1-Bromododecane (C12H25Br)
- 1-Bromoeicosane (C20H41Br)
- 1-Bromotetradecane (C14H29Br)
Comparison:
- Chain Length: The primary difference lies in the length of the carbon chain, affecting their physical properties such as melting and boiling points.
- Reactivity: All these compounds undergo similar nucleophilic substitution reactions, but the reactivity may vary slightly based on the chain length and steric factors.
- Applications: While they share common uses in organic synthesis, each compound may be preferred for specific applications based on its chain length and resulting properties .
This compound stands out due to its optimal chain length, making it particularly useful in the synthesis of surfactants and in the functionalization of carbon nanotubes.
Properties
IUPAC Name |
1-bromooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULSMOGMLRGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059423 | |
Record name | 1-Bromooctadecane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8059423 | |
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Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; mp = 25-30 deg C; [Alfa Aesar MSDS] | |
Record name | 1-Bromooctadecane | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000594 [mmHg] | |
Record name | 1-Bromooctadecane | |
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CAS No. |
112-89-0 | |
Record name | 1-Bromooctadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-89-0 | |
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Record name | 1-Bromooctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMOOCTADECANE | |
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Record name | Octadecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Bromooctadecane | |
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Record name | 1-bromooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.649 | |
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Record name | 1-Bromooctadecane | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7M35JLL5U | |
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Retrosynthesis Analysis
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